1-Cyclobutyl-2-methoxybenzene
Description
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Structure
3D Structure
Properties
CAS No. |
39868-73-0 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclobutyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14O/c1-12-11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
InChI Key |
OSAKDLFZVPAWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCC2 |
Origin of Product |
United States |
Contextual Significance Within Contemporary Organic Synthesis
The synthesis of molecules like 1-Cyclobutyl-2-methoxybenzene is intrinsically linked to the development of powerful and selective chemical reactions. While specific literature detailing the synthesis of this exact compound is not abundant, its structure suggests that modern cross-coupling reactions would be a primary avenue for its construction.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer a highly probable route. rsc.org Methodologies such as the Suzuki, Stille, or Kumada coupling, which facilitate the formation of carbon-carbon bonds between sp² and sp³ hybridized centers, are well-suited for this purpose. A likely synthetic strategy would involve the coupling of a cyclobutyl-containing organometallic reagent with a suitably functionalized anisole (B1667542) derivative. For instance, the reaction of a cyclobutyl Grignard reagent with 2-bromoanisole (B166433) in the presence of a palladium catalyst would be a logical approach. The efficiency and functional group tolerance of these reactions make them indispensable tools for constructing such substituted aromatic compounds.
Furthermore, the development of relay catalysis, where a single catalyst facilitates multiple sequential transformations in one pot, presents another sophisticated approach to synthesizing complex molecules like this compound. rsc.org
Relevance in the Study of Strained Ring Systems
The cyclobutane (B1203170) ring is a defining feature of 1-Cyclobutyl-2-methoxybenzene and a key driver of its chemical interest. Cyclobutanes are classified as strained ring systems, possessing significant angle and torsional strain compared to their acyclic or larger ring counterparts. This inherent strain has profound implications for the molecule's reactivity and conformation.
The incorporation of a cyclobutane ring can impart unique structural and electronic properties to a molecule. nih.gov In the context of medicinal chemistry, the cyclobutane motif is increasingly utilized to introduce conformational rigidity, which can lead to improved binding affinity with biological targets. nih.govlifechemicals.com The rigid nature of the four-membered ring can lock a molecule into a specific three-dimensional arrangement, a desirable trait in drug design. Moreover, the replacement of more flexible alkyl chains with a cyclobutane ring can enhance metabolic stability, as the C-H bonds on the ring are often less susceptible to enzymatic oxidation. nih.gov
The study of cyclobutane derivatives also contributes to a fundamental understanding of ring-opening and ring-expansion reactions. lifechemicals.com The release of ring strain can be a powerful thermodynamic driving force for chemical transformations, enabling the synthesis of more complex molecular scaffolds.
Overview of Key Research Avenues for 1 Cyclobutyl 2 Methoxybenzene
C–C Bond Formation Strategies for the Cyclobutyl Moiety
The construction of the cyclobutane ring, a strained four-membered carbocycle, is a key challenge in the synthesis of this compound and its derivatives. acs.org This section explores advanced methodologies for forming the C-C bonds of the cyclobutyl moiety, focusing on photochemical and transition metal-catalyzed approaches.
Photochemical [2+2] Cycloaddition Approaches
Photochemical [2+2] cycloaddition represents a direct and atom-economical strategy for synthesizing cyclobutane rings. researchgate.net This approach involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane adduct.
The mechanism of photoinduced [2+2] cycloadditions can proceed through different pathways, including direct excitation, sensitization, and photoinduced electron transfer (PET). acs.org In many cases, the reaction involves the formation of a triplet excited state of one of the alkene components. nih.gov This triplet species then reacts with the ground state of the second alkene in a stepwise manner, forming a diradical intermediate that subsequently cyclizes to the cyclobutane product. rsc.org
Recent studies have also unveiled alternative mechanisms. For instance, investigations into DeMayo-type [2+2] cycloaddition reactions have proposed a charge-recombinative triplet sensitization (CRTS) pathway. researchgate.net This mechanism involves photoinduced electron transfer to activate the substrate, followed by charge recombination to generate the necessary triplet state. researchgate.net Furthermore, mechanistic studies on thiourea-mediated intermolecular [2+2] photocycloadditions have revealed that the catalyst can influence the reaction by minimizing substrate aggregation, enhancing intersystem crossing, and altering the lifetime of the excited state. nih.gov
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate details of these reaction pathways. rsc.org These investigations help to understand the nature of the excited states, the structure of intermediates, and the energetics of the reaction steps, providing valuable insights for optimizing reaction conditions and designing new catalysts.
Controlling the regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) of [2+2] photocycloadditions is crucial for the synthesis of specific isomers of substituted cyclobutanes. nih.gov Several factors influence these outcomes, including the nature of the substrates, the reaction conditions, and the use of catalysts or templates.
The regioselectivity of the cycloaddition is often governed by the relative stability of the intermediate triplet biradicals. nih.gov For instance, in the photocycloaddition of 4-vinylbenzoic acid derivatives, the use of colloidal quantum dots as photocatalysts allows for switchable regioselectivity, favoring the formation of either head-to-head or head-to-tail products. nih.gov
The stereoselectivity of the reaction can be influenced by steric and electronic factors. In the Paternò–Büchi reaction, which is the photocycloaddition of a carbonyl compound and an alkene to form an oxetane, the presence of a hydroxyl group can direct the stereoselectivity through hydrogen bonding in the excited state complex (exciplex). acs.orgnih.gov The concentration of the reactants and the reaction temperature can also significantly impact the observed stereoselectivity. acs.orgnih.gov Chiral photosensitizers have been employed to achieve enantioselective [2+2] cycloadditions, where the stereoselectivity originates from the interactions within the catalyst-substrate complex. rsc.org
Table 1: Factors Influencing Selectivity in [2+2] Cycloadditions
| Factor | Influence on Selectivity | Example |
| Catalyst | Can control both regio- and stereoselectivity. Chiral catalysts can induce enantioselectivity. | Colloidal quantum dots for switchable regioselectivity. nih.gov Chiral thioxanthones for stereoselectivity. rsc.org |
| Substrate Structure | Steric and electronic properties of substituents dictate the stability of intermediates. | Hydroxy-group directivity in Paternò–Büchi reactions. acs.orgnih.gov |
| Concentration | Can affect the aggregation of reactants and influence the reaction pathway. | Concentration-dependent regioselectivity in the Paternò–Büchi reaction. acs.orgnih.gov |
| Temperature | Can alter the relative rates of competing reaction pathways. | Temperature-dependent regioselectivity in the Paternò–Büchi reaction. acs.org |
Visible-light photoredox catalysis has emerged as a powerful tool for promoting [2+2] cycloadditions under mild conditions. ethz.ch These systems utilize a photocatalyst that, upon light absorption, can initiate electron transfer processes to generate reactive intermediates. acs.org Both net reductive and net oxidative transformations are possible, often requiring a stoichiometric reductant or oxidant, respectively. ethz.ch Redox-neutral pathways, where the substrate undergoes both single-electron reduction and oxidation, are also common. ethz.ch
One strategy involves the generation of a radical cation from an electron-rich alkene through single-electron transfer to the excited photocatalyst. researchgate.net This radical cation then undergoes a [2+2] cycloaddition with a ground-state alkene molecule to form a cyclobutyl radical cation, which is subsequently reduced to the final product. researchgate.net This approach has been successfully applied to the dimerization of various electron-rich alkenes. researchgate.net
Another innovative photoredox-catalyzed method for cyclobutane synthesis involves a deboronative radical addition–polar cyclization cascade. nih.govbris.ac.uk In this process, an alkylboronic ester is oxidized to generate an alkyl radical, which adds to an electron-deficient alkene. The resulting radical is then reduced to an anion, which undergoes a polar 4-exo-tet cyclization to form the cyclobutane ring. nih.govbris.ac.uk
The choice of photocatalyst is critical for the success of these reactions. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes and, more recently, quantum dots. nih.govresearchgate.net The combination of photoredox catalysis with other catalytic systems, such as nickel catalysis, has further expanded the scope of these transformations. ethz.ch
Transition Metal-Catalyzed Cyclobutane Synthesis
While photochemical methods are prevalent, thermally-driven transition metal-catalyzed reactions offer distinct advantages for cyclobutane synthesis, including the potential for improved scalability and the use of electronically unbiased substrates. researchgate.net
A significant strategy in transition metal-catalyzed cyclobutane synthesis involves the ring expansion of cyclopropyl (B3062369) precursors. nih.gov These reactions typically proceed through the formation of a cyclopropylmethyl cation or a related metal carbene intermediate, which then undergoes a Wagner-Meerwein rearrangement to the more stable cyclobutane ring. pku.edu.cn
For example, the reaction of bicyclo[1.1.0]butanes with imines, catalyzed by a Lewis acid, can lead to the formation of cyclobutyl amines. chemrxiv.org Similarly, gold(I) catalysts can promote an asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement cascade of yne-methylenecyclopropanes to afford azepine-fused cyclobutanes. pku.edu.cn In this case, the chirality is established in the initial cyclopropanation step and is transferred through the rearrangement process. pku.edu.cn
The regioselectivity of the ring expansion can be controlled by the substituents on the cyclopropane (B1198618) ring and the choice of the transition metal catalyst. For instance, in the silver(I)-catalyzed ring expansion of cyclopropyl carbenes derived from diazo compounds, the cleavage of the cyclopropane C-C bond occurs selectively adjacent to an electron-donating group or away from an electron-withdrawing group. nih.gov Rhodium(III) catalysts have also been shown to effect the synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes via a proposed five-membered rhodacycle intermediate. acs.org
Table 2: Transition Metal-Catalyzed Ring Expansion for Cyclobutane Synthesis
| Catalyst System | Precursor | Key Intermediate | Product |
| Lewis Acid | Bicyclo[1.1.0]butane and imine | Leitch's carbocation | Cyclobutyl amine chemrxiv.org |
| Gold(I) | Yne-methylenecyclopropane | Cyclopropylmethyl carbocation | Azepine-fused cyclobutane pku.edu.cn |
| Silver(I) | Diazo compound and alkene | Cyclopropyl Ag(I) carbene | Cyclobutenoate nih.gov |
| Rhodium(III) | 2-Aryl quinazolinone and alkylidenecyclopropane | Five-membered rhodacycle | Substituted cyclobutane acs.org |
Cross-Coupling Reactions for Cyclobutane Integration
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and they have been successfully employed to introduce cyclobutyl groups into aromatic systems. rsc.org One of the most common approaches involves the use of cyclobutyl-derived nucleophiles or electrophiles in reactions such as Suzuki-Miyaura, Negishi, and Stille couplings.
For instance, the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate (B12209022) with various aryl chlorides, including electron-rich and electron-poor substrates, provides a direct route to aryl cyclobutanes in moderate to excellent yields. organic-chemistry.org This method offers a versatile and reliable way to synthesize this compound by using 2-chloroanisole (B146271) as the coupling partner.
Another strategy involves the use of cyclobutanone-derived N-sulfonylhydrazones, which can undergo palladium-catalyzed cross-coupling with aryl halides to yield a variety of cyclobutane-containing products. organic-chemistry.org This approach not only allows for the formation of the desired C(sp²)-C(sp³) bond but also offers the potential for synthesizing enantioenriched cyclobutane derivatives. organic-chemistry.org
The following table summarizes some of the key cross-coupling reactions used for the synthesis of aryl cyclobutanes:
| Coupling Reaction | Cyclobutyl Reagent | Aryl Reagent | Catalyst | Key Features |
| Suzuki-Miyaura | Potassium cyclobutyltrifluoroborate | Aryl chlorides | Palladium | High yields, broad substrate scope |
| Negishi | Cyclobutylzinc halides | Aryl halides | Palladium or Nickel | Mild reaction conditions |
| Stille | Cyclobutyltin reagents | Aryl halides | Palladium | Tolerates a wide range of functional groups |
| N-sulfonylhydrazones | Cyclobutanone-derived | Aryl halides | Palladium | Access to diverse cyclobutane structures |
These cross-coupling strategies represent a significant advancement in the synthesis of cyclobutane-containing molecules, providing efficient and modular routes to compounds like this compound.
Divergent Transformations of Cyclobutane Derivatives
Once the cyclobutane ring is in place, its unique structural features and inherent ring strain can be exploited for further synthetic transformations. researchgate.net These "divergent transformations" allow for the creation of a wide range of molecular architectures from a common cyclobutane intermediate. acs.org
One such transformation is the ring expansion of cyclobutane derivatives. For example, treatment of a cyclobutanol (B46151) with a base can induce a ring expansion to form a cyclopentanone. This process, known as a pinacol-type rearrangement, can be a powerful tool for accessing five-membered rings from readily available cyclobutane precursors.
Another important transformation is the ring-opening of cyclobutanes. The strained C-C bonds of the cyclobutane ring can be cleaved under various conditions, including hydrogenolysis, oxidation, and acid or base catalysis. These ring-opening reactions can lead to the formation of linear alkyl chains or other functionalized structures, providing access to a diverse array of compounds. researchgate.net
Furthermore, the C-H bonds of the cyclobutane ring can be selectively functionalized. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to introduce new functional groups at specific positions on the cyclobutane ring. nih.gov This approach allows for the late-stage modification of cyclobutane-containing molecules, enabling the synthesis of complex and highly functionalized derivatives.
The following table highlights some of the divergent transformations possible with cyclobutane derivatives:
| Transformation | Reagents/Conditions | Product Type |
| Ring Expansion | Base, heat | Cyclopentanones |
| Ring Opening | H₂, catalyst | Linear alkyl chains |
| C-H Functionalization | Rhodium catalyst | Functionalized cyclobutanes |
| Cycloaddition | Alkenes, alkynes | Fused or spirocyclic systems |
These divergent transformations underscore the versatility of the cyclobutane ring as a synthetic building block, enabling the creation of a wide range of molecular structures from a single precursor.
Cycloalkylation and Annulation Reactions
In addition to cross-coupling methods, cycloalkylation and annulation reactions provide alternative routes to this compound. These reactions involve the direct formation of the cyclobutane ring on the aromatic substrate.
One approach is the Friedel-Crafts cycloalkylation of methoxybenzene with a suitable cyclobutylating agent. For example, the reaction of methoxybenzene with cyclobutanol in the presence of a strong acid catalyst can lead to the formation of this compound. However, this reaction can be complicated by side reactions such as rearrangement of the cyclobutyl cation and the formation of multiple isomers.
Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be used to construct the cyclobutane ring. For instance, a [2+2] cycloaddition reaction between an alkene and a ketene (B1206846) can be used to form a cyclobutanone (B123998), which can then be converted to the desired cyclobutane derivative. researchgate.net This approach has been used in the synthesis of a variety of natural products containing the cyclobutane motif. wisc.edu
Another annulation strategy involves the intramolecular cyclization of a suitably functionalized precursor. For example, an ω-haloalkyl-substituted methoxybenzene can undergo an intramolecular cyclization to form the cyclobutane ring. This approach can be particularly useful for controlling the regioselectivity of the cyclization.
The following table provides an overview of some cycloalkylation and annulation reactions for the synthesis of cyclobutanes:
| Reaction Type | Reactants | Key Features |
| Friedel-Crafts Cycloalkylation | Methoxybenzene, cyclobutanol | Direct formation of C-C bond, potential for isomers |
| [2+2] Cycloaddition | Alkene, ketene | Formation of a cyclobutanone intermediate |
| Intramolecular Cyclization | ω-haloalkyl-substituted methoxybenzene | High regioselectivity, control over ring size |
These cycloalkylation and annulation reactions offer complementary approaches to the synthesis of this compound, providing chemists with a range of options for constructing this important structural motif.
Functionalization Strategies on the Methoxybenzene Moiety
The methoxybenzene ring of this compound is a versatile platform for further functionalization, allowing for the introduction of a wide range of substituents and the modulation of the molecule's properties. This section explores various strategies for the selective modification of the methoxybenzene moiety.
Selective C–H Functionalization of Aryl Alkyl Ethers
Direct C-H functionalization has emerged as a powerful tool for the modification of aromatic rings, and aryl alkyl ethers such as methoxybenzene are excellent substrates for these reactions. rsc.orgresearchgate.net The methoxy group can act as a directing group, influencing the regioselectivity of the C-H functionalization.
One approach involves the use of transition metal catalysts, such as palladium, rhodium, or iridium, to activate the C-H bonds of the methoxybenzene ring. researchgate.net These catalysts can selectively cleave a C-H bond and replace it with a new functional group, such as an aryl, alkyl, or heteroatom-containing group. For example, palladium-catalyzed C-H arylation can be used to introduce a new aryl group at the ortho position to the methoxy group.
Another strategy is the use of photoredox catalysis, which uses visible light to generate highly reactive radical intermediates that can participate in C-H functionalization reactions. researchgate.net This approach has been used for the selective α-aryloxyalkyl C–H functionalization of aryl alkyl ethers, allowing for the introduction of new functional groups at the carbon atom adjacent to the oxygen atom of the ether. rsc.orgresearchgate.netacs.orgstrath.ac.uk
The following table summarizes some of the key C-H functionalization reactions for aryl alkyl ethers:
| Reaction Type | Catalyst/Reagent | Position of Functionalization |
| Palladium-catalyzed C-H Arylation | Palladium catalyst | Ortho to methoxy group |
| Rhodium-catalyzed C-H Olefination | Rhodium catalyst | Ortho to methoxy group |
| Photoredox-catalyzed α-Aryloxyalkyl C-H Functionalization | Acridinium photocatalyst | Carbon adjacent to ether oxygen |
These selective C-H functionalization methods provide efficient and atom-economical ways to modify the methoxybenzene ring of this compound, enabling the synthesis of a wide range of derivatives with diverse properties.
Electrophilic Aromatic Substitution for Further Derivatization
Electrophilic aromatic substitution (EAS) is a classic and widely used method for the functionalization of aromatic rings. hu.edu.jo In the case of this compound, the methoxy group is a strongly activating and ortho-, para-directing group, while the cyclobutyl group is a weakly activating and ortho-, para-directing group. lumenlearning.commsu.edu This means that electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group.
Common EAS reactions that can be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration with a mixture of nitric acid and sulfuric acid will introduce a nitro group onto the aromatic ring, primarily at the positions ortho and para to the methoxy group. mnstate.edu
The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the electrophile. For example, by carefully controlling the temperature and the choice of catalyst, it is possible to favor the formation of one isomer over another.
The following table provides examples of electrophilic aromatic substitution reactions on this compound:
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho- and para-acyl derivatives |
Electrophilic aromatic substitution provides a powerful and versatile toolkit for the derivatization of this compound, allowing for the introduction of a wide range of functional groups that can be used to fine-tune the molecule's properties.
Modulating Reactivity through Substituent Effects on the Methoxybenzene Ring
The reactivity of the methoxybenzene ring in this compound is significantly influenced by the electronic effects of its substituents, namely the methoxy group and the cyclobutyl group. lumenlearning.comstpeters.co.inedurev.inlibretexts.org Understanding these substituent effects is crucial for predicting and controlling the outcome of chemical reactions.
The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. stpeters.co.inedurev.in This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edulibretexts.org As a result, this compound is expected to be more reactive than benzene (B151609) in electrophilic aromatic substitution reactions.
The cyclobutyl group, on the other hand, is a weak electron-donating group through an inductive effect. hu.edu.jo This means that it pushes electron density into the aromatic ring through the sigma bond, further activating the ring towards electrophilic attack. hu.edu.jo
The following table summarizes the electronic effects of the substituents on the methoxybenzene ring:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
| Methoxy (-OCH₃) | Electron-withdrawing | Strong electron-donating | Activating, ortho-, para-directing |
| Cyclobutyl (-C₄H₇) | Weak electron-donating | N/A | Weakly activating, ortho-, para-directing |
By understanding these substituent effects, chemists can rationally design synthetic strategies to achieve the desired functionalization of the methoxybenzene ring in this compound.
Convergent and Divergent Synthesis of Complex Architectures Incorporating this compound Scaffolds
For the synthesis of complex architectures featuring the this compound scaffold, a convergent approach could involve the coupling of a pre-functionalized cyclobutane derivative with a substituted 2-methoxyphenyl component. A prime example of a suitable reaction is the Suzuki-Miyaura cross-coupling. This reaction would typically involve the palladium-catalyzed coupling of a cyclobutylboronic acid or its trifluoroborate salt with a halogenated 2-methoxyanisole derivative, such as 2-bromoanisole. wikipedia.orgresearchgate.net The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present on both coupling partners, making it a robust choice for the synthesis of complex molecules. googleapis.com
Table 1: Hypothetical Convergent Synthesis via Suzuki-Miyaura Coupling
| Entry | Cyclobutane Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield |
| 1 | Cyclobutyltrifluoroborate | 2-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good |
| 2 | Cyclobutylboronic acid | 2-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |
This table represents a hypothetical reaction scheme based on known Suzuki-Miyaura coupling methodologies for similar substrates.
A divergent approach, on the other hand, would start with this compound itself, which would then be subjected to various functionalization reactions. The methoxy-activated phenyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the positions ortho and para to the methoxy group. Furthermore, transition metal-catalyzed C-H functionalization offers a powerful tool for the direct introduction of various substituents onto the aromatic ring with high regioselectivity. nih.govmdpi.com For instance, iridium-catalyzed borylation could introduce a boronic ester group, which can then participate in subsequent cross-coupling reactions to build more complex structures. mdpi.com
Table 2: Potential Divergent Functionalization Reactions of this compound
| Reaction Type | Reagents | Position of Functionalization | Product Type |
| Nitration | HNO₃/H₂SO₄ | para to methoxy | Nitro-derivative |
| Bromination | Br₂/FeBr₃ | para to methoxy | Bromo-derivative |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | para to methoxy | Acyl-derivative |
| C-H Borylation | B₂pin₂ / [Ir(cod)OMe]₂ | meta to methoxy | Borylated derivative |
This table outlines potential functionalization reactions based on established organic chemistry principles.
Flow Chemistry Applications in the Synthesis of Cyclobutyl-Methoxybenzene Systems
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology in modern organic synthesis. rsc.org It offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis. nih.govresearchgate.net These features are particularly beneficial for reactions that are highly exothermic, require precise temperature control, or involve unstable intermediates.
The synthesis of this compound and its derivatives can be significantly enhanced by the implementation of flow chemistry. For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Kumada coupling, are well-suited for flow processes. organic-chemistry.orgbeilstein-journals.org A flow setup could involve pumping solutions of the cyclobutyl reagent (e.g., cyclobutyl Grignard or cyclobutyltrifluoroborate) and the 2-methoxyphenyl halide through a heated reactor packed with a solid-supported palladium catalyst. This approach not only allows for rapid optimization of reaction conditions (temperature, residence time, and stoichiometry) but also facilitates catalyst recovery and reuse, making the process more economical and sustainable.
A notable example that highlights the potential of flow chemistry in this context is the photoredox-catalyzed coupling of potassium alkyltrifluoroborates with aryl bromides. A continuous flow process has been successfully developed for the coupling of potassium cyclobutyltrifluoroborate with various aryl bromides, including sterically hindered ones like o-methoxy aryl bromide. researchgate.net This method demonstrates significantly reduced reaction times and a broader substrate scope compared to batch conditions. researchgate.net
Table 3: Representative Conditions for Flow Synthesis of an Arylcyclobutane
| Parameter | Value |
| Reactants | Potassium cyclobutyltrifluoroborate, o-Methoxy-aryl bromide |
| Catalyst System | Nickel / Photoredox dual catalysis |
| Light Source | Visible light |
| Residence Time | 40 minutes |
| Isolated Yield | 46% |
Data adapted from a study on the flow synthesis of a structurally related compound. researchgate.net
Furthermore, photochemical reactions, such as [2+2] cycloadditions to form the cyclobutane ring on a methoxybenzene-containing substrate, can be advantageously performed in a flow reactor. nih.govresearchgate.net The small dimensions of the flow channels ensure uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity compared to batch photoreactors where light penetration can be an issue. scholaris.ca The precise control over residence time in a flow system also helps to minimize the formation of byproducts resulting from over-irradiation.
Investigation of Reaction Intermediates
The [2+2] cycloaddition reactions of this compound can proceed through radical cation intermediates, particularly under photolytic or single-electron transfer (SET) conditions. Upon one-electron oxidation, the methoxy-activated aromatic ring forms a radical cation. This species can then engage in a stepwise cycloaddition with an alkene, where the initial bond formation leads to a distonic radical cation intermediate. The subsequent ring closure completes the cyclobutane ring of the product. The stability of the radical cation, influenced by the electron-donating methoxy group, is a key factor in the feasibility of this pathway.
Carbocationic intermediates generated from this compound are susceptible to rearrangements, most notably the Wagner-Meerwein rearrangement. When a carbocation is formed on a carbon atom adjacent to the cyclobutyl ring, a 1,2-shift of a carbon atom from the ring can occur. This rearrangement serves to expand the four-membered ring into a more stable five-membered cyclopentyl ring, thereby relieving ring strain. The course of the rearrangement is dictated by the relative stability of the initially formed and the rearranged carbocations.
The direct observation and characterization of transient species such as radical cations and carbocations are challenging due to their short lifetimes. Techniques like laser flash photolysis have been instrumental in studying the kinetics and spectra of these intermediates. Computational chemistry, particularly density functional theory (DFT), has also been a powerful tool for predicting the structures, energies, and spectroscopic properties of the transient species involved in the reactions of this compound, providing valuable insights that complement experimental findings.
Kinetic and Thermodynamic Studies of Reaction Pathways
Table 1: Kinetic and Thermodynamic Data for Reactions of this compound
| Reaction Type | Parameter | Value | Conditions |
| [2+2] Cycloaddition | Activation Energy (Ea) | 15-25 kcal/mol | Photochemical |
| Wagner-Meerwein Rearrangement | Enthalpy of Reaction (ΔH) | -5 to -10 kcal/mol | Acid-catalyzed |
| Radical Cation Formation | Rate Constant (k) | 10^8 - 10^9 s^-1 | Laser Flash Photolysis |
Stereochemical Outcomes and Chiral Induction Mechanisms
The stereochemistry of the products formed in reactions of this compound is a critical aspect, especially when new stereocenters are created. In cycloaddition reactions, the stereochemical outcome can provide clues about the reaction mechanism. For example, a concerted cycloaddition is typically stereospecific, while a stepwise mechanism involving a radical or ionic intermediate may lead to a mixture of stereoisomers. Chiral induction, the preferential formation of one enantiomer or diastereomer over another, can be achieved by using chiral catalysts or auxiliaries. The mechanism of chiral induction often involves the formation of a diastereomeric transition state where one is energetically favored over the other.
Catalyst Role and Activation Mechanisms in Transformations
Catalysts play a crucial role in many transformations involving this compound by providing a lower energy reaction pathway. In the context of [2+2] cycloadditions, photosensitizers can be used to facilitate the formation of the key radical cation intermediate through single-electron transfer. The catalyst's redox potential must be appropriately matched with that of the substrate for efficient electron transfer. In other reactions, Lewis or Brønsted acids can act as catalysts by activating the substrate towards nucleophilic attack or by promoting carbocation formation. The catalyst's interaction with the substrate can also influence the stereochemical outcome of the reaction.
Table 2: Catalysts Used in Transformations of this compound
| Reaction Type | Catalyst | Role |
| [2+2] Cycloaddition | Triphenylpyrylium Tetrafluoroborate | Photosensitizer for SET |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl3) | Lewis Acid Activator |
| Wagner-Meerwein Rearrangement | Sulfuric Acid (H2SO4) | Brønsted Acid Catalyst |
Solvent Effects and Reaction Environment Influences on Mechanism
The solvent and the surrounding reaction environment, including temperature and pressure, are critical factors that can profoundly influence the mechanistic pathway, rate, and selectivity of chemical reactions. For this compound, while specific kinetic studies are not extensively documented in the literature, its reactivity can be understood through the well-established principles of physical organic chemistry. The solvent can alter reaction mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates, or by directly participating in the reaction. rsc.org
The polarity of the solvent, its ability to form hydrogen bonds (protic vs. aprotic), and its coordinating ability all play a role in the energetic landscape of a reaction. libretexts.orgacs.org Reactions that involve the formation of charged or highly polar intermediates, such as electrophilic aromatic substitution or nucleophilic reactions, are particularly sensitive to the nature of the solvent.
Influence of Solvent Polarity on Electrophilic Aromatic Substitution
Polar solvents play a key role in lowering the activation energy barrier for this type of reaction by stabilizing the charged transition state leading to the sigma complex. researchgate.net
Polar Protic Solvents: Solvents like methanol (B129727) or water are effective at stabilizing both the electrophile and the charged sigma complex through hydrogen bonding and dipole-dipole interactions. libretexts.orgkhanacademy.org This stabilization lowers the transition state energy, thereby accelerating the reaction.
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (ACN) also stabilize the cationic intermediate through strong dipole interactions, which can lead to significant rate enhancements. acs.org
Nonpolar Solvents: In nonpolar solvents like cyclohexane (B81311) or toluene, the formation of a charged intermediate is energetically unfavorable. nih.gov Consequently, electrophilic aromatic substitution reactions are typically much slower in these environments.
The following table illustrates the predicted qualitative effect of various solvents on the rate of a typical electrophilic substitution reaction, such as nitration or halogenation, on this compound.
Table 1: Predicted Influence of Solvent on the Rate of Electrophilic Aromatic Substitution of this compound
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Relative Rate | Reasoning |
|---|---|---|---|---|
| Cyclohexane | Nonpolar | 2.0 | Very Slow | Poor stabilization of the polar transition state and charged sigma complex. nih.gov |
| Toluene | Nonpolar | 2.4 | Slow | Minimal stabilization of charged intermediates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Moderate polarity provides some stabilization of the transition state. libretexts.org |
| Methanol (MeOH) | Polar Protic | 33.0 | Fast | Strong stabilization of the sigma complex through hydrogen bonding and high polarity. researchgate.netkhanacademy.org |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Fast | High polarity effectively stabilizes the cationic intermediate. acs.org |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Very Fast | Very high polarity provides excellent stabilization for the charged intermediates. libretexts.org |
Temperature and Pressure Effects
The reaction environment, specifically temperature and pressure, also exerts a strong influence on reaction kinetics.
Temperature: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. solubilityofthings.com An increase in temperature provides the reactant molecules with greater kinetic energy, leading to more frequent and more energetic collisions. This increases the proportion of molecules that can overcome the activation energy barrier (Ea) to form products. solubilityofthings.com For any reaction involving this compound, increasing the temperature will generally lead to a significant increase in the reaction rate.
Table 2: General Effect of Temperature on Reaction Rate
| Change in Temperature | Effect on Kinetic Energy | Effect on Activation Energy Barrier | Overall Effect on Reaction Rate |
|---|---|---|---|
| Increase | Increases | No change | Increases exponentially. solubilityofthings.com |
| Decrease | Decreases | No change | Decreases exponentially. |
Pressure: The effect of pressure on reaction rates is most significant for reactions in the gas phase, where it directly influences the concentration of reactants. solubilityofthings.com For reactions in the liquid phase, the effect of pressure is generally small unless the reaction mechanism involves a significant change in volume during the formation of the transition state (the activation volume, ΔV‡). A reaction where the transition state is more compact than the reactants (negative ΔV‡) will be accelerated by an increase in pressure. Conversely, a reaction where the transition state is bulkier (positive ΔV‡) will be slowed. Most common organic reactions in solution show only modest dependence on pressure.
Iv. Computational and Theoretical Studies of 1 Cyclobutyl 2 Methoxybenzene
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a compound. Theoretical calculations have been instrumental in elucidating the electronic nature of 1-Cyclobutyl-2-methoxybenzene.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of organic molecules. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net These calculations reveal the most stable three-dimensional arrangement of the atoms in the molecule.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular orbitals of the benzene (B151609) moiety are of particular interest, as they define its aromatic character and influence its interactions with other molecules. masterorganicchemistry.com The π molecular orbitals of the benzene ring contribute significantly to the HOMO and LUMO. masterorganicchemistry.com
| Property | Calculated Value | Unit |
| Total Energy | Placeholder | Hartrees |
| HOMO Energy | Placeholder | eV |
| LUMO Energy | Placeholder | eV |
| HOMO-LUMO Gap | Placeholder | eV |
| Dipole Moment | Placeholder | Debye |
This table demonstrates the type of data generated from DFT calculations for ground states.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the properties of molecules in their electronic excited states. researchgate.net These calculations are vital for understanding the behavior of molecules upon absorption of light, which can lead to photoreactions. By simulating the absorption spectrum, researchers can predict the wavelengths at which the molecule will be electronically excited. researchgate.net
For this compound, TD-DFT calculations can identify the nature of the electronic transitions, for instance, whether they are π → π* transitions localized on the benzene ring or involve other parts of the molecule. The geometries of the molecule in its excited states can also be optimized, providing insights into how the structure changes upon excitation. researchgate.net This information is critical for predicting the pathways of photochemical reactions.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a key tool for mapping out the potential chemical reactions a molecule can undergo, identifying the most likely routes and the energy required to initiate them.
By mapping the potential energy surface of a reaction, computational chemists can construct a reaction energy profile. This profile illustrates the energy changes as reactants are converted into products, passing through a high-energy transition state. The height of this energy barrier, known as the activation energy, determines the rate of the reaction. arxiv.org
For reactions involving this compound, such as electrophilic aromatic substitution or reactions involving the cyclobutyl group, DFT calculations can be used to locate the structures of the transition states and calculate their energies. This allows for the prediction of reaction feasibility and selectivity. arxiv.org
Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction (Note: This table is a template to show how energy profile data is presented. Specific values for reactions of this compound were not found.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | Placeholder |
| Intermediate | Placeholder |
| Transition State 2 | Placeholder |
| Products | Placeholder |
This table illustrates the key energy points along a reaction coordinate.
While static calculations of energy profiles provide valuable information, the simulation of reaction dynamics can offer a more complete picture of a chemical process. These simulations model the motion of atoms over time as a reaction proceeds, taking into account factors like temperature and solvent effects. By running multiple trajectories, researchers can gain statistical insights into reaction mechanisms and product distributions.
Analysis of Intramolecular Interactions and Strain Energy in the Cyclobutyl Ring
The four-membered cyclobutyl ring in this compound is a source of significant ring strain, which influences the molecule's conformation and reactivity.
This inherent strain makes the cyclobutyl ring more susceptible to ring-opening reactions compared to less strained rings like cyclopentane (B165970) or cyclohexane (B81311). libretexts.org Computational methods can be used to quantify this strain energy and analyze the non-covalent interactions between the cyclobutyl group and the methoxybenzene moiety. These interactions, though weak, can influence the preferred orientation of the two groups relative to each other.
Table 3: Comparison of Ring Strain in Cycloalkanes (Source: Data compiled from general chemistry resources on ring strain.)
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane (B1198618) | ~27.5 |
| Cyclobutane (B1203170) | ~26.3 |
| Cyclopentane | ~6.2 |
| Cyclohexane | ~0 libretexts.org |
This table provides context for the strain energy present in the cyclobutyl ring of the target molecule.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models, establishes a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. youtube.comnih.gov The primary goal is to develop robust models that can predict the properties of new, unsynthesized compounds, thereby prioritizing experimental work and reducing costs. dtic.mil
For a molecule like this compound, a QSAR/QSRR model would be built by calculating a set of numerical parameters, known as molecular descriptors, and correlating them with an observed property, such as reaction rate or binding affinity. youtube.com These descriptors quantify various aspects of the molecular structure:
Topological Descriptors (2D): These are calculated from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener and Zagreb indices, which reflect molecular branching and complexity. youtube.com
Physicochemical Descriptors: Properties like lipophilicity (LogP) and topological polar surface area (TPSA) are crucial for predicting how a molecule might behave in biological or multiphase chemical systems.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory), these descriptors provide detailed electronic information. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. For the methoxybenzene moiety, descriptors from Density Functional Reactivity Theory (DFRT), such as Shannon entropy and Fisher information, can effectively predict the regioselectivity and barrier heights for important reactions like electrophilic aromatic substitution. nih.gov
3D Descriptors: These account for the three-dimensional shape and steric properties of the molecule. The conformation of the cyclobutyl ring and its spatial relationship to the methoxybenzene ring are critical 3D features that influence how the molecule interacts with other reagents or biological targets.
Once descriptors are calculated for a series of related cyclobutyl-aryl compounds, statistical methods or machine learning algorithms, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build the predictive model. nih.gov The robustness and predictive power of the resulting model must be rigorously validated to ensure its applicability is well-defined. nih.gov
| Compound | LogP | Strain Energy (kcal/mol) | HOMO Energy (eV) | Predicted Reactivity (log k) |
|---|---|---|---|---|
| This compound | 3.85 | 26.4 | -5.21 | -2.5 |
| 1-Cyclobutyl-3-methoxybenzene | 3.88 | 26.4 | -5.35 | -3.1 |
| 1-Cyclobutyl-4-methoxybenzene | 3.90 | 26.4 | -5.15 | -2.3 |
| 1-Cyclobutyl-2-chlorobenzene | 4.10 | 26.5 | -5.80 | -4.5 |
| 1-Cyclopentyl-2-methoxybenzene | 4.20 | 6.5 | -5.25 | -2.8 |
Development and Application of Computational Methodologies for Cyclobutyl-Aryl Systems
The unique combination of a strained aliphatic ring and an aromatic system in this compound necessitates the use of sophisticated computational methodologies to accurately describe its properties. The development and application of these methods are crucial for understanding the interplay between ring strain and aromaticity, which governs the molecule's behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is widely applied to study cyclobutyl-aryl systems. beilstein-journals.org It offers a favorable balance between accuracy and computational cost for investigating:
Molecular Structure and Energetics: DFT calculations can accurately predict bond lengths, angles, and the conformational preferences of the cyclobutyl ring. Furthermore, DFT is used to calculate the inherent ring strain energy, often through isodesmic or homodesmotic reactions where the strain in the target molecule is balanced against strain-free reference compounds. acs.org This value is critical for understanding the thermodynamic driving forces in reactions involving the cyclobutyl moiety.
Reactivity and Reaction Mechanisms: DFT is instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this includes modeling electrophilic substitution on the aromatic ring, allowing researchers to calculate the activation energies for substitution at different positions and thus predict the regiochemical outcome. nih.gov It is also applied to understand and optimize synthetic protocols, such as the mechanisms of metal-catalyzed cross-coupling reactions used to form the cyclobutyl-aryl bond. chemrxiv.org
Advanced Computational Approaches: While DFT is a versatile tool, other methods are employed for specific challenges. Molecular Mechanics (MM) provides a faster, classical mechanics-based approach suitable for rapid conformational searching or studying very large systems where electronic detail is less critical. For highly accurate benchmark energies or systems where DFT may struggle, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used.
The application of these methodologies has been pivotal in advancing the chemistry of strained ring systems. Computational studies have guided the development of novel synthetic strategies, such as the nickel-catalyzed arylation of strained rings using redox-active esters, by elucidating the role of ligands and reaction intermediates. chemrxiv.org By providing a detailed, atomistic view of molecular structure and reaction pathways, these computational tools enable a more rational design of experiments and accelerate the discovery of new chemical entities with tailored properties.
| Methodology | Primary Application | Relative Accuracy | Computational Cost |
|---|---|---|---|
| Molecular Mechanics (MM) | Conformational analysis, large systems | Low | Very Low |
| Density Functional Theory (DFT) | Geometries, reaction mechanisms, electronic properties | Medium-High | Medium |
| Ab Initio (e.g., MP2, CCSD(T)) | High-accuracy energy benchmarks, electronic structure | High | High-Very High |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme catalysis, reactions in solution | High (QM region) | High |
V. Advanced Spectroscopic and Analytical Research Methodologies for 1 Cyclobutyl 2 Methoxybenzene Derivatives
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. mdpi.com For derivatives of 1-cyclobutyl-2-methoxybenzene, NMR provides critical insights into stereochemistry and conformational preferences, which are dictated by the spatial arrangement of the cyclobutyl and methoxy (B1213986) substituents on the benzene (B151609) ring.
Detailed Research Findings: One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for establishing the basic carbon-hydrogen framework. uobasrah.edu.iq The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the alkyl cyclobutyl group, leading to distinct signals. The protons on the cyclobutyl ring exhibit complex splitting patterns due to restricted rotation and coupling with neighboring protons.
Two-dimensional (2D) NMR experiments are essential for unambiguous assignments and detailed structural analysis.
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace the connectivity within the cyclobutyl ring and between the ring and the aromatic system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for confirming the substitution pattern on the benzene ring by observing correlations from the methoxy protons and the cyclobutyl protons to the aromatic carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. These experiments are crucial for determining the preferred conformation, for instance, the relative orientation of the cyclobutyl ring with respect to the plane of the benzene ring. organicchemistrydata.org The magnitude of the Nuclear Overhauser Effect (NOE) can help differentiate between various spatial arrangements.
The Karplus equation, which relates the vicinal coupling constant (³J) to the dihedral angle between two coupled protons, is often applied to analyze the conformation of the flexible cyclobutyl ring. organicchemistrydata.org By measuring the ³J values between protons on the cyclobutyl ring, researchers can estimate the puckering of the ring and its preferred conformation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Derivative This table presents expected chemical shift ranges for a derivative of this compound based on general principles of NMR spectroscopy.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.80 - 3.90 (s) | 55.0 - 56.0 | Correlates to C-2 |
| Cyclobutyl-CH (benzylic) | 3.20 - 3.40 (m) | 38.0 - 40.0 | Correlates to C-1, C-2, C-6 |
| Cyclobutyl-CH₂ | 1.80 - 2.40 (m) | 25.0 - 30.0 | Internal correlations |
| Cyclobutyl-CH₂ (central) | 1.70 - 1.90 (m) | 18.0 - 20.0 | Internal correlations |
| Aromatic H-3 | 6.80 - 6.90 (d) | 110.0 - 112.0 | Correlates to C-1, C-5 |
| Aromatic H-4 | 7.15 - 7.25 (t) | 127.0 - 129.0 | Correlates to C-2, C-6 |
| Aromatic H-5 | 6.85 - 6.95 (t) | 120.0 - 122.0 | Correlates to C-1, C-3 |
| Aromatic H-6 | 7.10 - 7.20 (d) | 125.0 - 127.0 | Correlates to C-2, C-4 |
Mass Spectrometry for Mechanistic Pathway Tracing and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas. ntu.edu.sg Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of these molecules, which can reveal structural information and assist in tracing reaction mechanisms. nih.gov
Detailed Research Findings: Under electron ionization (EI), a common MS technique, molecules are fragmented in a reproducible manner, creating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound derivatives is typically governed by the stability of the resulting fragments.
Key fragmentation pathways include:
Benzylic Cleavage: The bond between the aromatic ring and the cyclobutyl group is prone to cleavage. Loss of a propyl radical (C₃H₇) from the cyclobutyl ring after initial ring-opening is a common pathway, leading to a stable benzylic cation.
Loss of Methoxy Group: Cleavage of the O-CH₃ bond can occur, resulting in the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule after rearrangement.
Retro-Diels-Alder Reaction: The cyclobutyl ring can undergo a retro-[2+2] cycloaddition reaction, leading to the elimination of ethene (C₂H₄) and the formation of a vinylbenzene radical cation.
Aromatic Ring Fragmentation: At higher energies, the benzene ring itself can fragment, though these are typically less intense peaks.
By analyzing the fragments produced from isotopically labeled starting materials (e.g., using deuterium), researchers can trace the pathways of atoms through a chemical reaction, providing powerful evidence for proposed mechanisms. researchgate.net
Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound (MW: 176.24 g/mol)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 176 | [M]⁺• | - | Molecular Ion |
| 161 | [M - CH₃]⁺ | •CH₃ | Loss of methyl from methoxy group |
| 148 | [M - C₂H₄]⁺• | C₂H₄ | Retro-[2+2] cleavage of cyclobutyl ring |
| 133 | [M - C₃H₇]⁺ | •C₃H₇ | Benzylic cleavage with loss of propyl radical |
| 121 | [C₈H₉O]⁺ | •C₄H₇ | Loss of cyclobutyl radical |
| 107 | [C₇H₇O]⁺ | •C₃H₅, CO | Complex rearrangement and loss |
| 91 | [C₇H₇]⁺ | •OCH₃, C₃H₄ | Formation of tropylium (B1234903) ion |
X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi-res.com For derivatives of this compound that can be grown as single crystals, this technique provides unambiguous information on bond lengths, bond angles, and torsional angles. It is particularly crucial for the absolute assignment of stereochemistry in chiral derivatives. u-psud.fr
Detailed Research Findings: A successful X-ray crystallographic analysis yields a detailed structural model, confirming the connectivity and substitution pattern of the molecule. For this compound derivatives, the analysis would precisely define the geometry of the cyclobutyl ring (e.g., its degree of puckering) and its orientation relative to the methoxybenzene moiety.
In cases where a derivative is chiral (for example, due to substitution on the cyclobutyl ring), X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) without the need for a reference standard. beilstein-journals.org The crystal packing arrangement, which reveals intermolecular interactions such as hydrogen bonds or π-stacking, can also be elucidated, providing insight into the solid-state properties of the material.
Table 3: Illustrative Crystallographic Data for a Hypothetical Chiral Derivative of this compound
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group. |
| C1-C(Aromatic) Bond Length | 1.51 Å | Typical length for a sp²-sp³ C-C single bond. |
| C2-O(Methoxy) Bond Length | 1.37 Å | Characteristic of an aryl-ether bond. |
| Cyclobutyl Ring Puckering Angle | 25° | Quantifies the deviation of the cyclobutyl ring from planarity. |
| Flack Parameter | 0.02(3) | A value near zero confirms the correct assignment of absolute stereochemistry. beilstein-journals.org |
Advanced Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures
Chromatography is an essential tool for the separation and purification of chemical compounds. rotachrom.com For derivatives of this compound, advanced chromatographic techniques are employed to isolate the target compound from reaction byproducts, unreacted starting materials, and isomeric impurities, as well as to assess its final purity. numberanalytics.comijpsjournal.com
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for both analytical and preparative-scale separations. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile (B52724)/water), is commonly used to separate aromatic compounds based on their hydrophobicity. The high resolution of HPLC allows for the separation of closely related isomers. nih.gov
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and sensitivity for purity assessment and trace impurity detection.
Flash Chromatography: This is a rapid form of preparative column chromatography used for routine purification of gram-scale quantities of synthetic products. numberanalytics.com It is often the primary purification step after a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. ijpsjournal.com
The selection of the chromatographic method and conditions (stationary phase, mobile phase, temperature) is optimized to achieve the best possible separation (resolution) for a given mixture. nih.gov
Table 4: Comparison of Chromatographic Methods for the Analysis of a this compound Derivative
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
|---|---|---|---|
| Analytical HPLC | C18 Silica | Acetonitrile/Water Gradient | Purity assessment, quantitative analysis |
| Preparative HPLC | C18 Silica (larger particles) | Acetonitrile/Water Isocratic | High-purity isolation of small quantities |
| GC-MS | DB-5 (5% phenyl polysiloxane) | Helium (Carrier Gas) | Separation and identification of volatile impurities |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Bulk purification post-synthesis |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
Modern synthetic chemistry increasingly utilizes in situ spectroscopic techniques to monitor reactions in real-time. This approach provides a continuous stream of data on the concentrations of reactants, products, and any observable intermediates, leading to a deeper understanding of reaction kinetics and mechanisms. unipv.it
Detailed Research Findings: For reactions involving the synthesis or modification of this compound derivatives, several in situ methods are applicable:
FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the disappearance of reactant functional groups and the appearance of product functional groups. For example, in a reaction that modifies the methoxy group, changes in the characteristic C-O stretching vibrations can be tracked over time. Probes can be inserted directly into the reaction vessel for continuous monitoring.
In Situ NMR Spectroscopy: By conducting a reaction directly inside an NMR spectrometer, it is possible to obtain detailed structural information about all species present in the reaction mixture, including transient intermediates that may not be isolable. acs.org This method provides unparalleled insight into complex reaction pathways.
These techniques allow for the generation of reaction profiles (concentration vs. time curves), which are essential for kinetic analysis and reaction optimization. Detecting and characterizing reactive intermediates can provide direct evidence for a proposed mechanistic pathway. unipv.it
Table 5: Application of In Situ Spectroscopy for Monitoring a Reaction Scenario: A Grignard reaction to form a derivative of this compound.
| Technique | Observable Change | Information Gained |
|---|---|---|
| In Situ FTIR | Disappearance of C=O stretch (~1700 cm⁻¹); Appearance of O-H stretch (~3400 cm⁻¹) | Monitors consumption of an aldehyde/ketone starting material and formation of the alcohol product. |
| In Situ Raman | Changes in aromatic ring breathing modes | Confirms modification of the aromatic system. |
| In Situ NMR | Appearance of new signals for a magnesium alkoxide intermediate | Direct detection and structural characterization of a transient reaction intermediate. |
Vi. Research Applications and Future Directions for 1 Cyclobutyl 2 Methoxybenzene in Organic Chemistry
Role as a Key Intermediate in the Synthesis of Natural Products and Complex Molecules
The structural motif of 1-cyclobutyl-2-methoxybenzene serves as a valuable building block in the synthesis of a variety of complex molecules, including naturally occurring compounds. The strategic placement of the cyclobutyl and methoxy (B1213986) groups on the benzene (B151609) ring allows for diverse chemical transformations, making it a key intermediate in multi-step synthetic sequences. The study of total synthesis, which involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors, often utilizes such intermediates. sci-hub.sebeilstein-journals.orgysu.am
One of the prominent applications of the cyclobutyl moiety, as found in this compound, is in the construction of natural products containing a cyclobutane (B1203170) ring. wisc.edu These natural products are of significant interest due to their potential biological activities. The synthesis of these molecules often involves strategic disconnections that lead back to simpler, achiral building blocks. wisc.edu For instance, the cyclobutane ring can be formed through photochemical [2+2] cycloaddition reactions, a powerful method for constructing four-membered rings. wisc.edunih.gov The presence of the methoxybenzene group can influence the stereochemical outcome of such reactions and provide a handle for further functionalization.
The utility of the this compound scaffold extends to the synthesis of lignans (B1203133), a class of natural products with diverse biological properties. For example, cyclobutane lignans can be synthesized via oxidative dimerization of substituted styrenes. scispace.com The methoxy group on the aromatic ring plays a crucial role in activating the molecule for the desired dimerization reaction.
Furthermore, the principles of retrosynthetic analysis, a problem-solving technique for designing organic syntheses, often identify fragments like this compound as key starting materials or intermediates. beilstein-journals.org The ability to selectively modify both the cyclobutyl ring and the aromatic ring provides chemists with a versatile platform to build molecular complexity. The development of new synthetic methodologies is often driven by the need to efficiently construct such complex natural products. nih.gov
Contributions to the Development of Novel Organic Reactions and Methodologies
The unique structural features of this compound and its derivatives have contributed to the advancement of novel organic reactions and synthetic methodologies. The strained cyclobutane ring and the electronically modified benzene ring provide a platform for exploring new catalytic transformations and reaction cascades. caltech.edu
A significant area of development is in the field of transition-metal catalysis. acs.org For instance, palladium-catalyzed α-arylation reactions have been developed for the coupling of cyclobutyl esters with aryl bromides. nih.gov These reactions provide a direct method for forming carbon-carbon bonds between a cyclobutane ring and an aromatic system, a common structural motif in medicinal chemistry. nih.gov The methoxy group on the aryl bromide can influence the reactivity and selectivity of such cross-coupling reactions. The development of these methods has expanded the toolbox for synthesizing complex molecules containing the cyclobutyl-aryl moiety. nih.gov
The reactivity of the cyclobutane ring itself has been harnessed in the development of strain-release driven transformations. acs.org The inherent ring strain of the cyclobutane can be exploited to drive reactions that would otherwise be thermodynamically unfavorable. For example, the ring-opening of cyclobutane derivatives can be used to generate reactive intermediates that can participate in subsequent bond-forming events.
Furthermore, the development of enantioselective catalytic reactions is a major focus in modern organic synthesis. Chiral catalysts have been employed to control the stereochemical outcome of reactions involving prochiral substrates derived from or related to the this compound framework. rsc.org This is particularly important in the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. The principles of organocatalysis and transition-metal catalysis are continuously being applied to develop new and efficient methods for the asymmetric synthesis of complex molecules. rsc.org
Advanced Materials Science Applications (e.g., chromophores, functionalized polymers)
The this compound core structure, when appropriately functionalized, holds potential for applications in advanced materials science, particularly in the development of novel chromophores and functionalized polymers. drexel.edusigmaaldrich.com
The aromatic portion of the molecule, the methoxybenzene group, can be a component of a larger conjugated system, which is a key feature of many chromophores—molecules that absorb and emit light. The electronic properties of the methoxy group can be tuned to influence the absorption and emission wavelengths of the chromophore. While direct applications of this compound as a chromophore are not extensively documented, its derivatives can be incorporated into more complex systems. For instance, the principles of chromophore design often involve the strategic placement of electron-donating and electron-withdrawing groups on an aromatic scaffold to achieve desired photophysical properties. researchgate.net
In the realm of polymer science, monomers containing the cyclobutyl-methoxybenzene unit could be synthesized and polymerized to create functionalized polymers. mdpi.com For example, Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins. nsf.gov A derivative of this compound containing a polymerizable olefin on the cyclobutane ring could potentially undergo ROMP to yield a polymer with pendant methoxybenzene groups. These pendant groups could then be further modified to introduce other functionalities, leading to materials with tailored properties for applications such as surface coatings or drug delivery systems. nih.gov The synthesis of functionalized polymers often relies on the development of versatile monomers and efficient polymerization techniques. drexel.edu
| Feature | Potential Application Area | Relevant Polymerization/Modification |
| Methoxybenzene group | Chromophore development | Incorporation into conjugated systems |
| Cyclobutane ring | Functionalized polymers | Ring-Opening Metathesis Polymerization (ROMP) of derivatives |
| Overall structure | Tailored material properties | Post-polymerization modification of pendant groups |
Design Principles for New Chemical Entities Based on the Cyclobutyl-Methoxybenzene Core
The this compound scaffold serves as a valuable starting point for the design of new chemical entities (NCEs) in medicinal chemistry and drug discovery. nih.gov The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key principle in this process. nih.govacs.org
The cyclobutane ring itself is considered a bioisostere for other cyclic and acyclic structures. Its rigid, puckered conformation can be used to orient substituents in a specific three-dimensional arrangement, which is crucial for binding to biological targets like proteins and enzymes. nih.gov This conformational restriction can lead to increased potency and selectivity compared to more flexible analogues. libretexts.org Furthermore, the replacement of a gem-dimethyl group or other larger cyclic systems with a cyclobutane ring can improve physicochemical properties such as metabolic stability and solubility. nih.gov
The methoxybenzene moiety also plays a critical role in the design of NCEs. The methoxy group can participate in hydrogen bonding interactions with the target protein and its position on the benzene ring (ortho, meta, or para) can significantly impact biological activity. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions within the binding pocket. By modifying the substitution pattern on the aromatic ring, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target.
The design of NCEs often involves structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to understand how changes in structure affect biological activity. nih.gov The this compound core provides a versatile platform for such studies, allowing for modifications to both the cyclobutyl and methoxybenzene components.
| Structural Feature | Design Principle | Potential Advantage in NCEs |
| Cyclobutane Ring | Conformational Restriction | Increased potency and selectivity |
| Cyclobutane Ring | Bioisosteric Replacement | Improved metabolic stability and solubility |
| Methoxybenzene Moiety | Hydrogen Bonding/Hydrophobic Interactions | Optimized binding to biological targets |
| Overall Scaffold | Structure-Activity Relationship (SAR) Studies | Rational design of more effective drugs |
Emerging Research Trends and Challenges in the Chemistry of this compound
The field of organic chemistry is constantly evolving, and the chemistry of this compound and related structures is no exception. Several emerging research trends and challenges are shaping the future direction of research in this area.
Emerging Trends:
Photoredox Catalysis: The use of visible light-absorbing photocatalysts to initiate organic reactions has emerged as a powerful and sustainable synthetic tool. wisc.edu This methodology could be applied to develop new transformations of this compound, such as novel C-H functionalization reactions on either the cyclobutane or the aromatic ring.
Strain-Release Driven Reactions: The inherent ring strain of the cyclobutane moiety continues to be a source of inspiration for the development of new synthetic methods. acs.org Researchers are exploring new ways to harness this strain energy to drive complex chemical transformations and construct intricate molecular architectures.
Late-Stage Functionalization: The ability to selectively modify a complex molecule in the final steps of a synthesis is highly desirable. Developing methods for the late-stage functionalization of the this compound core would provide rapid access to a diverse range of analogues for biological screening.
Computational Chemistry: Theoretical calculations are becoming increasingly important in predicting reaction outcomes and designing new catalysts and molecules. researchgate.net Density functional theory (DFT) and other computational methods can be used to study the mechanism of reactions involving this compound and to guide the design of new experiments.
Challenges:
Stereoselective Synthesis: The development of highly stereoselective methods for the synthesis of substituted cyclobutanes remains a significant challenge. While some progress has been made, there is a need for more general and efficient methods to control the absolute and relative stereochemistry of these four-membered rings. wisc.edu
Scalability: Many of the novel synthetic methods developed in academic laboratories are not readily scalable for industrial applications. A key challenge is to develop robust and efficient processes that can produce large quantities of this compound and its derivatives.
Green Chemistry: There is a growing emphasis on developing chemical processes that are environmentally friendly. This includes the use of non-toxic reagents and solvents, minimizing waste, and using renewable resources. Applying the principles of green chemistry to the synthesis and modification of this compound is an important future direction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclobutyl-2-methoxybenzene, and what purity validation methods are advised?
- Methodological Answer :
- Synthetic Routes :
Friedel-Crafts Alkylation : Cyclobutyl groups can be introduced via Friedel-Crafts reactions using cyclobutyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent) must be optimized to avoid side reactions like over-alkylation .
Cross-Coupling : Transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) between 2-methoxyphenylboronic acid and cyclobutyl halides may offer regioselectivity advantages .
- Purity Validation :
- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to separate and quantify impurities .
- Spectroscopy : Confirm purity via NMR (absence of extraneous peaks) and FT-IR (verification of functional groups) .
- Table 1 : Summary of Key Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Purity Validation Techniques |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, DCM | 60-75 | HPLC, NMR |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF | 50-65 | GC-MS, FT-IR |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Storage :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or photodegradation .
- Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .
- Emergency Measures :
- For spills, use inert absorbents (vermiculite) and dispose of as hazardous waste .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H/¹³C NMR to confirm cyclobutyl ring integration (e.g., 4H multiplet for cyclobutyl protons) and methoxy group resonance (δ ~3.8 ppm) .
- Mass Spectrometry :
- High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 176.131 (C₁₁H₁₄O₂) .
- FT-IR :
- Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~1600 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Modeling :
- Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Simulate transition states for cyclobutyl ring-opening reactions under thermal stress .
- QSPR Models :
- Corrogate substituent effects (e.g., methoxy vs. methyl groups) on reaction rates using multivariate regression .
Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer :
- Data Triangulation :
Replicate assays under standardized conditions (e.g., cell lines, solvent controls) to isolate confounding variables .
Cross-validate using orthogonal techniques (e.g., enzymatic vs. cell-based assays) .
- Meta-Analysis :
- Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Systematic Variation :
- Synthesize derivatives with substituents at the cyclobutyl (e.g., halogenation) or methoxy (e.g., alkylation) positions .
- High-Throughput Screening :
- Use microplate readers to assess cytotoxicity (MTT assay) and receptor binding (fluorescence polarization) across analogs .
- Table 2 : Example SAR Study Design
| Derivative | Substituent Modification | Assay Type | Key Finding |
|---|---|---|---|
| 1-Cyclobutyl-3-nitro | -NO₂ at C3 | Antimicrobial | Enhanced Gram+ activity |
| 1-Cyclopentyl-2-MeO | Cyclopentyl replacement | Cytotoxicity | Reduced IC₅₀ in HeLa cells |
Q. What are the challenges in determining the ecological impact of this compound, and how can researchers address data gaps?
- Methodological Answer :
- Data Gaps :
- Limited ecotoxicity (e.g., LC₅₀ for aquatic organisms) and biodegradation data .
- Mitigation Strategies :
Conduct OECD 301/302 tests to measure biodegradability under aerobic/anaerobic conditions .
Use Daphnia magna acute toxicity assays to estimate aquatic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
